Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE is a complex organic compound featuring benzofuran rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE involves multiple steps, typically starting with the formation of benzofuran rings. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one share structural similarities and exhibit comparable biological activities.
Benzothiophene Derivatives: These compounds also feature fused ring systems and are studied for their medicinal properties.
Uniqueness
ETHYL 4-{3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE is unique due to its specific structural configuration, which may confer distinct biological activities and therapeutic potential compared to other benzofuran and benzothiophene derivatives .
Properties
Molecular Formula |
C29H24N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H24N2O6/c1-3-35-29(34)18-9-11-20(12-10-18)30-28(33)27-26(22-6-4-5-7-23(22)37-27)31-25(32)15-19-16-36-24-14-17(2)8-13-21(19)24/h4-14,16H,3,15H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
OFJWZRQEYBAVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
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